3-苯氧基扁桃酸

描述

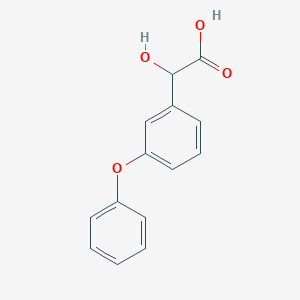

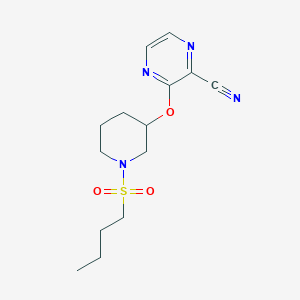

3-Phenoxymandelic acid is a biochemical compound with the molecular formula C14H12O4 and a molecular weight of 244.24 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of 3-Phenoxymandelic acid can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR . Theoretical calculations including structure, NBO, HOMO, LUMO, energy descriptors, and theoretical IR and NMR spectra can also be used to investigate the electron charge distribution and aromaticity in the molecule .

Physical And Chemical Properties Analysis

3-Phenoxymandelic acid is a white solid . Its physical and chemical properties can be analyzed using various techniques. For instance, physical properties such as hardness, topography, and hydrophilicity can be determined, which are known to be important parameters in the biological evaluation of materials .

科学研究应用

1. 医学中的诊断应用

3-苯氧基扁桃酸,也称为香草扁桃酸 (VMA),在医学诊断中具有重要应用。尿液 VMA 的测定是嗜铬细胞瘤的关键诊断程序,嗜铬细胞瘤是一种以尿液中 VMA 水平升高为特征的疾病。纸电泳和纤维素薄层板等技术已被用于生物液体中 VMA 的准确测量,有助于诊断嗜铬细胞瘤和神经母细胞瘤 (Klein & Chernaik, 1961); (O'Gorman, 1968)。

2. 酶促转化和级联反应

酚类化合物的酶促转化是一个重要的研究领域。研究重点关注用于无细胞合成水杨酸 A 和 3,4-二羟基扁桃酸等酚酸的生物功能多酶级联反应,展示了 3-苯氧基扁桃酸衍生物在制药工业中的潜力 (Li, Zhang, & Wang, 2019)。

3. 微生物细胞工厂中的生产

使用工程大肠杆菌通过微生物细胞工厂生产酚类化合物(如 4-羟基扁桃酸),展示了 3-苯氧基扁桃酸衍生物的生物技术潜力。这种方法代表了一种更环保、更可持续的生产这些化合物的方法 (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016)。

4. 药理和工业重要性

源自 3-苯氧基扁桃酸的酚类化合物,如绿原酸 (CGA),具有广泛的生物和药理作用。CGA 具有抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护特性。这些特性使其成为各种治疗应用的候选者和潜在的天然安全食品添加剂 (Naveed 等,2018)。

5. 手性分离和分析方法

开发用于对映体拆分的芳香族 α-羟基酸(包括扁桃酸衍生物)的分析方法对于药物合成和生物材料至关重要。为此,已经探索了涉及基于金鸡纳生物碱的双性离子固定相的技术 (Varfaj 等,2021)。

安全和危害

作用机制

Target of Action

It’s known that phenolic compounds, which include 3-phenoxymandelic acid, can interact with a variety of cellular targets, including enzymes and receptors .

Mode of Action

Phenolic compounds are known to modulate genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis . They can also modulate the levels of reactive oxygen species (ROS) in cells, thereby regulating cell proliferation, survival, and apoptosis .

Biochemical Pathways

For instance, mandelic acid, a related compound, has been shown to be involved in the L-phenylalanine pathway in Escherichia coli .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes .

Action Environment

The action of 3-Phenoxymandelic acid, like all biochemical reactions, likely takes place inside the active site pocket of an enzyme, rather than free in aqueous solution . The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCYPXKIFVDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)